[[2-Bromo-1-(4-bromophenyl)ethylidene]amino]urea
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Overview
Description
[[2-Bromo-1-(4-bromophenyl)ethylidene]amino]urea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of bromine atoms and an ethylidene group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[2-Bromo-1-(4-bromophenyl)ethylidene]amino]urea typically involves the reaction of 4-bromophenylhydrazine with an appropriate aldehyde or ketone. The reaction is often carried out under reflux conditions using a solvent such as ethyl acetate. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[[2-Bromo-1-(4-bromophenyl)ethylidene]amino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
[[2-Bromo-1-(4-bromophenyl)ethylidene]amino]urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials with specific properties, such as optical limiting applications .
Mechanism of Action
The mechanism of action of [[2-Bromo-1-(4-bromophenyl)ethylidene]amino]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(E)-2-(1-(4-bromophenyl)ethylidene)-1-tosylhydrazine: Similar in structure but contains a tosyl group instead of an amino group.
4-(4-Bromophenyl)-thiazol-2-amine: Contains a thiazole ring instead of an ethylidene group .
Uniqueness
[[2-Bromo-1-(4-bromophenyl)ethylidene]amino]urea is unique due to its specific combination of bromine atoms and an ethylidene group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
93298-05-6 |
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Molecular Formula |
C9H9Br2N3O |
Molecular Weight |
335.00 g/mol |
IUPAC Name |
[[2-bromo-1-(4-bromophenyl)ethylidene]amino]urea |
InChI |
InChI=1S/C9H9Br2N3O/c10-5-8(13-14-9(12)15)6-1-3-7(11)4-2-6/h1-4H,5H2,(H3,12,14,15) |
InChI Key |
KWVGWASPBRMSCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=NNC(=O)N)CBr)Br |
Origin of Product |
United States |
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